1-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one
Description
Properties
IUPAC Name |
1-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-21(17-24-13-14-25(22(24)27)19-9-5-2-6-10-19)23-12-11-20(28-16-15-23)18-7-3-1-4-8-18/h1-10,20H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCMSNIBLZZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of the imidazolidinone core and phenyl groups. Common reagents used in these reactions include thionyl chloride, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one
- N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)acetamide
Uniqueness
1-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one is unique due to its specific combination of a thiazepane ring, imidazolidinone core, and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiazepane ring , which is known for its diverse biological properties.
- An imidazolidinone moiety , contributing to its potential as a bioactive agent.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of thiazolidine and imidazolidinone can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. In one study, the antioxidant potential was evaluated using various assays such as DPPH and ABTS radical scavenging assays. The results demonstrated that certain derivatives had EC50 values significantly lower than those of standard antioxidants like vitamin E, indicating superior activity .
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | EC50 (mg/mL) | Assay Type |
|---|---|---|
| 7e | 0.122 | DPPH |
| 7a | 0.964 | DPPH |
| Vitamin E | 0.0304 | Positive Control |
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies suggest that thiazepane derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways. This inhibition can lead to reduced inflammation in various models of disease .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazepane and imidazolidinone derivatives have been shown to exhibit activity against various bacterial strains. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro tests. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The imidazolidinone moiety is effective in neutralizing reactive oxygen species.
- Enzyme Inhibition : The thiazepane ring may interact with enzymes involved in inflammatory processes.
- Membrane Disruption : Antimicrobial activity may result from the compound's ability to integrate into bacterial membranes.
Case Studies
- Antioxidant Study : A study published in MDPI evaluated the antioxidant properties of various thiazolidine derivatives, revealing that structural modifications significantly enhance their activity compared to standard antioxidants .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiazepane derivatives in animal models, showing promising results in reducing edema and cytokine levels .
- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of related compounds against clinical isolates, highlighting their potential use as novel antibacterial agents.
Q & A
Q. Table 1: Critical Reagents and Conditions
| Reagent | Role | Conditions | Yield Challenges |
|---|---|---|---|
| Lawesson’s reagent | Thiazepane sulfur incorporation | Reflux, toluene | Competing oxidation pathways |
| KMnO₄ | Sulfur oxidation | Acidic aqueous media | Over-oxidation to sulfones |
| CrO₃ | Oxazolone hydroxylation | Organic solvent, 25°C | Steric hindrance reduces yield |
Basic: What analytical techniques validate the compound’s structural integrity?
Answer:
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., Acta Crystallographica Section E protocols) .
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks. The thiazepane sulfur’s electron-withdrawing effects deshield adjacent protons (δ 3.5–4.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
Advanced: How can reaction yields be optimized despite steric hindrance in the thiazepane ring?
Answer:
Steric hindrance in the 7-phenyl-thiazepane group complicates coupling reactions. Strategies include:
- Catalyst screening : Use bulky ligands (e.g., BrettPhos) to stabilize transition states .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .
Example : Substituting CrO₃ with milder oxidants (e.g., TEMPO/NaClO) improved hydroxylation yields from 45% to 68% in analogous compounds .
Advanced: How should researchers address contradictory data in pharmacological activity assays?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm target specificity .
- Orthogonal assays : Validate results using unrelated methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Control benchmarking : Compare with structurally similar analogs (e.g., 3-phenylrhodanine derivatives) to isolate pharmacophore contributions .
Q. Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target Activity | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 3-Phenylrhodanine | Anticonvulsant | 12.3 | High CNS permeability |
| Thiazepane-pyrrolidinedione | Antibacterial (Gram+) | 5.8 | Synergy with β-lactams |
Advanced: What methodologies assess environmental stability and degradation pathways?
Answer:
Follow OECD guidelines for environmental fate studies :
- Hydrolytic stability : Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS. The oxazolone ring is prone to hydrolysis under alkaline conditions .
- Photodegradation : Expose to UV-A/UV-B light; the phenyl group may undergo radical-mediated oxidation .
- Biotic transformation : Use soil microcosms to identify microbial metabolites (e.g., sulfoxidation of thiazepane sulfur) .
Advanced: How do structural modifications influence SAR in related benzoxazole/thiazepane derivatives?
Answer:
Key SAR insights from analogous compounds:
- Thiazepane substitution : Electron-withdrawing groups (e.g., Cl) at the 7-position enhance metabolic stability but reduce solubility .
- Imidazolidinone vs. oxazolone : The former improves kinase inhibition selectivity due to conformational rigidity .
- Phenyl group positioning : Para-substitution on the phenyl ring increases binding affinity for serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
